An In-depth Technical Guide to Fmoc-NH-PEG4-CH2CH2COOH: A Versatile Linker for Advanced Drug Development
An In-depth Technical Guide to Fmoc-NH-PEG4-CH2CH2COOH: A Versatile Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-NH-PEG4-CH2CH2COOH is a heterobifunctional chemical linker that has emerged as a critical tool in the fields of drug development, bioconjugation, and materials science. This guide provides a comprehensive technical overview of its chemical properties, core applications, and detailed experimental protocols. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid, offers researchers precise control over the synthesis of complex biomolecules. This document serves as a detailed resource for professionals utilizing this linker in the development of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other advanced therapeutic and diagnostic agents.
Introduction
Fmoc-NH-PEG4-CH2CH2COOH, systematically named Fmoc-15-amino-4,7,10,13-tetraoxapentadecanoic acid, is a versatile linker molecule designed for covalent modification of proteins, peptides, and other biomolecules.[1] Its architecture provides a strategic advantage in multi-step synthetic processes. The key features of this linker include:
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Fmoc Protecting Group: A base-labile protecting group for the primary amine, allowing for controlled deprotection under mild basic conditions, typically with piperidine (B6355638). This is a cornerstone of its utility in solid-phase peptide synthesis (SPPS).[1]
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PEG4 Spacer: A hydrophilic polyethylene (B3416737) glycol chain composed of four repeating ethylene (B1197577) glycol units. This spacer enhances the aqueous solubility of the resulting conjugate, reduces aggregation, and can improve in vivo pharmacokinetic properties.[1]
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Carboxylic Acid Terminus: A reactive functional group that can be activated to form a stable amide bond with primary amines on target molecules, such as antibodies or E3 ligase ligands.[2][3]
This combination of features makes Fmoc-NH-PEG4-CH2CH2COOH an ideal candidate for applications requiring precise control over conjugation chemistry and improved biophysical properties of the final product.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Fmoc-NH-PEG4-CH2CH2COOH is essential for its effective use in experimental design. The following tables summarize key quantitative data for this molecule.
Table 1: General Properties
| Property | Value | Reference |
| CAS Number | 557756-85-1 | [1][4] |
| Molecular Formula | C26H33NO8 | [1][2] |
| Molecular Weight | 487.5 g/mol | [1][2] |
| Appearance | Yellow oil | [3] |
| Purity | Typically ≥95% | [2] |
Table 2: Calculated Physicochemical Parameters
| Property | Value | Reference |
| Topological Polar Surface Area (TPSA) | 112.55 Ų | [5] |
| logP | 3.0662 | [5] |
| Hydrogen Bond Acceptors | 7 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Rotatable Bonds | 17 | [5] |
Table 3: Solubility and Storage
| Parameter | Details | Reference |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, and DCM. | [1] |
| Storage Conditions | Store at -20°C, sealed and protected from moisture and light. | [1][4] |
| Stock Solution Stability | In DMSO: 2 weeks at 4°C, 6 months at -80°C. | [4] |
Core Applications and Experimental Protocols
Fmoc-NH-PEG4-CH2CH2COOH is a key reagent in several advanced applications within drug development and biotechnology. This section details its primary uses and provides illustrative experimental protocols.
Antibody-Drug Conjugate (ADC) Synthesis
In ADC development, this linker is used to attach a cytotoxic drug to an antibody, leveraging the antibody's specificity to deliver the drug directly to target cells.[6][7][8] The hydrophilic PEG4 spacer can help to mitigate aggregation and improve the pharmacokinetic profile of the ADC.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
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Activation of Fmoc-NH-PEG4-CH2CH2COOH: Dissolve Fmoc-NH-PEG4-CH2CH2COOH (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF). Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.
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Conjugation to Cytotoxic Drug: To the activated linker solution, add the amine-containing cytotoxic drug (1 equivalent) dissolved in a minimal amount of anhydrous DMF. Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by LC-MS.
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Purification of Linker-Drug Conjugate: Upon completion, purify the Fmoc-linker-drug conjugate using reverse-phase HPLC.
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Fmoc Deprotection: Dissolve the purified Fmoc-linker-drug conjugate in a 20% solution of piperidine in DMF. Stir at room temperature for 30 minutes.
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Purification of Amine-Linker-Drug: Remove the piperidine and DMF under vacuum and purify the resulting amine-linker-drug conjugate by reverse-phase HPLC.
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Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4). If conjugating to lysine residues, the antibody is ready for use. For cysteine conjugation, partially reduce the antibody with a reducing agent like TCEP.
-
Final Conjugation: Activate the amine-linker-drug conjugate (if necessary, depending on the conjugation strategy) and add it to the prepared antibody solution. The reaction conditions (e.g., pH, temperature, time) will depend on the specific conjugation chemistry being employed.
-
Purification of ADC: Purify the final ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and aggregated antibody.
PROTAC Synthesis
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Fmoc-NH-PEG4-CH2CH2COOH serves as a versatile PEG-based linker to connect the target-binding ligand and the E3 ligase ligand.[6]
Caption: Workflow for PROTAC synthesis.
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Coupling to E3 Ligase Ligand:
-
Activate the carboxylic acid of Fmoc-NH-PEG4-CH2CH2COOH (1.1 equivalents) with a coupling reagent like HATU (1.1 equivalents) and DIPEA (2 equivalents) in anhydrous DMF.
-
Add the amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) derivative) (1 equivalent) to the reaction mixture.
-
Stir at room temperature for 2-4 hours and monitor the reaction by LC-MS.
-
Purify the resulting Fmoc-linker-E3 ligase ligand conjugate by flash column chromatography or preparative HPLC.
-
-
Fmoc Deprotection:
-
Dissolve the purified conjugate in 20% piperidine in DMF.
-
Stir at room temperature for 30 minutes.
-
Evaporate the solvent and piperidine under reduced pressure.
-
Purify the amine-linker-E3 ligase ligand by HPLC.
-
-
Coupling to Target Protein Ligand:
-
Dissolve the purified amine-linker-E3 ligase ligand (1 equivalent) and the carboxylic acid-containing target protein ligand (1.2 equivalents) in anhydrous DMF.
-
Add a coupling agent (e.g., HATU, 1.5 equivalents) and a base (e.g., DIPEA, 2 equivalents).
-
Stir at room temperature for 2-4 hours, monitoring by LC-MS.
-
-
Final Purification:
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the final PROTAC molecule by preparative reverse-phase HPLC.
-
Peptide Synthesis and Modification
The Fmoc group makes this linker directly compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS). It can be used to introduce a hydrophilic PEG spacer at the N-terminus of a peptide or within a peptide sequence.[1]
Caption: N-terminal peptide PEGylation workflow.
-
Peptide Synthesis: Assemble the desired peptide sequence on a suitable resin (e.g., Rink Amide resin) using standard Fmoc-SPPS protocols.
-
Final Fmoc Deprotection: After the last amino acid has been coupled, treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
Linker Coupling:
-
In a separate vessel, pre-activate Fmoc-NH-PEG4-CH2CH2COOH (3 equivalents relative to resin loading) with a coupling agent like HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 10 minutes.
-
Add the activated linker solution to the resin-bound peptide.
-
Allow the coupling reaction to proceed for 2 hours at room temperature.
-
Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the PEGylated peptide from the resin and remove side-chain protecting groups.
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Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the final PEGylated peptide by reverse-phase HPLC.
Conclusion
Fmoc-NH-PEG4-CH2CH2COOH is a high-value chemical tool for researchers and professionals in drug development and biotechnology. Its well-defined structure, combining an orthogonally protected amine, a biocompatible PEG spacer, and a reactive carboxylic acid, provides a robust platform for the synthesis of advanced biomolecular constructs. The detailed information and protocols provided in this guide aim to facilitate its effective application in the creation of next-generation therapeutics and diagnostics, including ADCs and PROTACs, ultimately contributing to advancements in medicine and life sciences.
References
- 1. 557756-85-1 | Fmoc-NH-PEG4-CH2CH2COOH | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Fmoc-NH-PEG4-CH2CH2COOH - Immunomart [immunomart.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. Fmoc-NH-PEG4-CH2COOH | C25H31NO8 | CID 66615355 - PubChem [pubchem.ncbi.nlm.nih.gov]
